N'-Cyano-N-(2-oxo-2-phenylethyl)-N-phenylmethanimidamide
Description
N’-Cyano-N-(2-oxo-2-phenylethyl)-N-phenylmethanimidamide is a chemical compound with a complex structure that includes cyano, oxo, phenylethyl, and phenylmethanimidamide groups
Properties
CAS No. |
62382-57-4 |
|---|---|
Molecular Formula |
C16H13N3O |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
N'-cyano-N-phenacyl-N-phenylmethanimidamide |
InChI |
InChI=1S/C16H13N3O/c17-12-18-13-19(15-9-5-2-6-10-15)11-16(20)14-7-3-1-4-8-14/h1-10,13H,11H2 |
InChI Key |
GVUVCSCDGGMXEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN(C=NC#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Cyano-N-(2-oxo-2-phenylethyl)-N-phenylmethanimidamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the oxo-phenylethyl group: This can be achieved through the oxidation of a phenylethyl precursor.
Introduction of the cyano group: This step often involves the use of cyanating agents under controlled conditions.
Formation of the phenylmethanimidamide group: This can be synthesized through a series of reactions involving amines and aldehydes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification steps: Including crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N’-Cyano-N-(2-oxo-2-phenylethyl)-N-phenylmethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: Can produce primary or secondary amines.
Substitution: May result in halogenated or alkylated derivatives.
Scientific Research Applications
N’-Cyano-N-(2-oxo-2-phenylethyl)-N-phenylmethanimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-Cyano-N-(2-oxo-2-phenylethyl)-N-phenylmethanimidamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes or receptors: Modulating their activity and leading to biological effects.
Interact with nucleic acids: Affecting gene expression or protein synthesis.
Influence cellular pathways: Such as signaling cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-phenylethyl)-2-naphthalenesulfonamide
- N-(2-phenylethyl)decanamide
- N-(2-phenylethyl)urea
- 2-fluoro-N-(2-phenylethyl)benzamide
Uniqueness
N’-Cyano-N-(2-oxo-2-phenylethyl)-N-phenylmethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
